3-Pyridinecarbonitrile, 5-(1R,5S)-3,6-diazabicyclo(3.2.0)hept-6-yl- 3-Pyridinecarbonitrile, 5-(1R,5S)-3,6-diazabicyclo(3.2.0)hept-6-yl- A-366833 is a drug developed by Abbott which acts a novel nicotinic acetylcholine receptor (nAChR) ligand that binds to the agonist-binding site ([3H]-cytisine) with Ki value of 3.1 nM and exhibits agonist selectivity at alpha4beta2 nAChR relative to the alpha3beta4 nAChR subtype. The analgesic effects of A-366833 were examined across a variety of animal models including the mouse model of writhing pain, the rat models of acute thermal, persistent chemical and neuropathic pain.
Brand Name: Vulcanchem
CAS No.: 370882-41-0
VCID: VC0516528
InChI: InChI=1S/C11H12N4/c12-2-8-1-10(5-13-3-8)15-7-9-4-14-6-11(9)15/h1,3,5,9,11,14H,4,6-7H2/t9-,11-/m1/s1
SMILES: C1C2CN(C2CN1)C3=CN=CC(=C3)C#N
Molecular Formula: C11H12N4
Molecular Weight: 200.24 g/mol

3-Pyridinecarbonitrile, 5-(1R,5S)-3,6-diazabicyclo(3.2.0)hept-6-yl-

CAS No.: 370882-41-0

Cat. No.: VC0516528

Molecular Formula: C11H12N4

Molecular Weight: 200.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-Pyridinecarbonitrile, 5-(1R,5S)-3,6-diazabicyclo(3.2.0)hept-6-yl- - 370882-41-0

Specification

Description A-366833 is a drug developed by Abbott which acts a novel nicotinic acetylcholine receptor (nAChR) ligand that binds to the agonist-binding site ([3H]-cytisine) with Ki value of 3.1 nM and exhibits agonist selectivity at alpha4beta2 nAChR relative to the alpha3beta4 nAChR subtype. The analgesic effects of A-366833 were examined across a variety of animal models including the mouse model of writhing pain, the rat models of acute thermal, persistent chemical and neuropathic pain.
CAS No. 370882-41-0
Molecular Formula C11H12N4
Molecular Weight 200.24 g/mol
IUPAC Name 5-[(1R,5S)-3,6-diazabicyclo[3.2.0]heptan-6-yl]pyridine-3-carbonitrile
Standard InChI InChI=1S/C11H12N4/c12-2-8-1-10(5-13-3-8)15-7-9-4-14-6-11(9)15/h1,3,5,9,11,14H,4,6-7H2/t9-,11-/m1/s1
Standard InChI Key GPXAWLDGWSBLKM-MWLCHTKSSA-N
Isomeric SMILES C1[C@@H]2CN([C@@H]2CN1)C3=CN=CC(=C3)C#N
SMILES C1C2CN(C2CN1)C3=CN=CC(=C3)C#N
Canonical SMILES C1C2CN(C2CN1)C3=CN=CC(=C3)C#N
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator